p-Formophenetidide,1-cyano-N-ethylthio-(7ci,8ci)
Description
p-Formophenetidide,1-cyano-N-ethylthio-(7ci,8ci) is a chemical compound with the molecular formula C12H14N2OS and a molecular weight of 234.32 g/mol . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Properties
Molecular Formula |
C12H14N2OS |
|---|---|
Molecular Weight |
234.32 g/mol |
IUPAC Name |
1-cyano-N-(4-ethoxyphenyl)-N-ethylmethanethioamide |
InChI |
InChI=1S/C12H14N2OS/c1-3-14(12(16)9-13)10-5-7-11(8-6-10)15-4-2/h5-8H,3-4H2,1-2H3 |
InChI Key |
MFKUMHHQGQNDTK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=C(C=C1)OCC)C(=S)C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of p-Formophenetidide,1-cyano-N-ethylthio-(7ci,8ci) involves several steps. The synthetic routes typically include the reaction of p-formophenetidide with ethylthio cyanate under specific conditions . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and ensuring safety and environmental regulations are met.
Chemical Reactions Analysis
p-Formophenetidide,1-cyano-N-ethylthio-(7ci,8ci) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
p-Formophenetidide,1-cyano-N-ethylthio-(7ci,8ci) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential effects and applications.
Medicine: It may be investigated for its potential therapeutic properties.
Industry: This compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of p-Formophenetidide,1-cyano-N-ethylthio-(7ci,8ci) involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
p-Formophenetidide,1-cyano-N-ethylthio-(7ci,8ci) can be compared with other similar compounds, such as:
p-Formophenetidide: Lacks the cyano and ethylthio groups, resulting in different chemical properties and reactivity.
1-cyano-N-ethylthio compounds: These compounds share the cyano and ethylthio groups but differ in the rest of the molecular structure, leading to variations in their chemical behavior and applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
